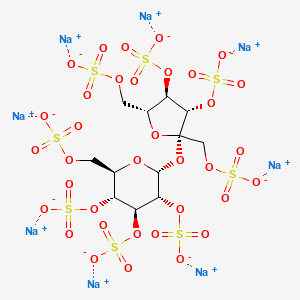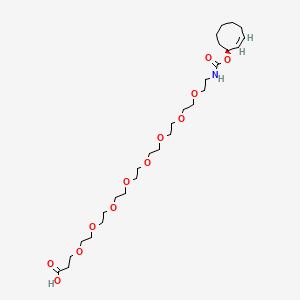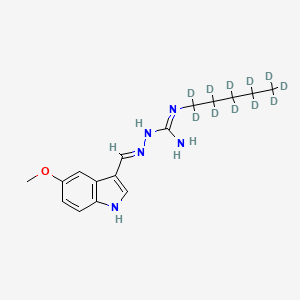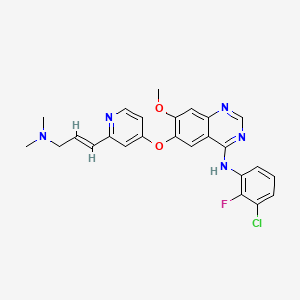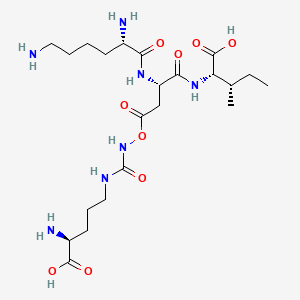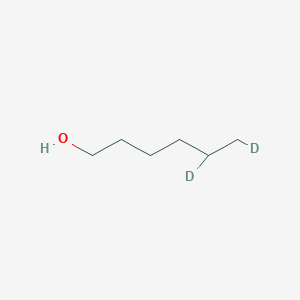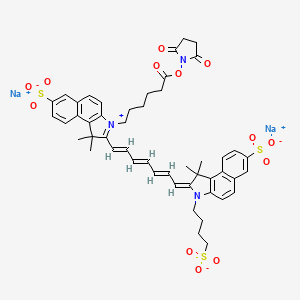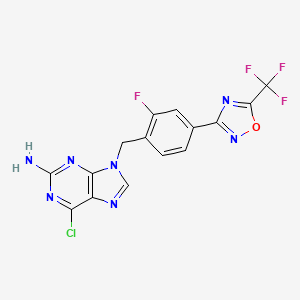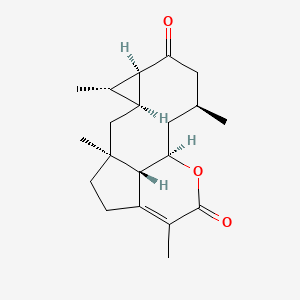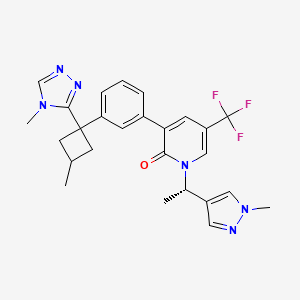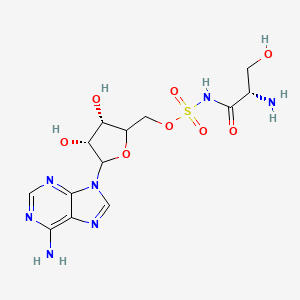![molecular formula C20H18Cl2N2O3 B12380699 1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.
準備方法
The synthesis of 1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The spiro compound can then be formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of catalytic processes and continuous flow reactors to improve efficiency.
化学反応の分析
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
科学的研究の応用
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities. Examples include tryptophan and serotonin.
Spiro compounds: These compounds share the spiro structure, which imparts unique chemical and physical properties. Examples include spirooxindoles and spirocyclic lactams.
The uniqueness of 1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid lies in its combination of the indole moiety with the spiro structure, which can result in distinct biological activities and chemical reactivity compared to other compounds in these classes.
特性
分子式 |
C20H18Cl2N2O3 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-14-3-1-13(16(22)10-14)11-24-7-5-20(6-8-24)15-9-12(18(25)26)2-4-17(15)23-19(20)27/h1-4,9-10H,5-8,11H2,(H,23,27)(H,25,26) |
InChIキー |
JHZGJEQBBFGROU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12C3=C(C=CC(=C3)C(=O)O)NC2=O)CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
